N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-phenylacrylamide
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Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-phenylacrylamide, commonly known as MPTP, is a chemical compound that has been widely studied for its effects on the nervous system. MPTP is a prodrug that is metabolized in the body to form a neurotoxic compound called MPP+. MPP+ selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and other animals.
Mechanism of Action
MPTP is converted to MPP+ by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial respiration, leading to the formation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
The primary effect of MPTP is the selective degeneration of dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the brain, which is the hallmark of Parkinson's disease. MPTP has also been shown to affect other neurotransmitter systems, including the serotonergic and noradrenergic systems.
Advantages and Limitations for Lab Experiments
The advantages of using MPTP in laboratory experiments include its selectivity for dopaminergic neurons and its ability to induce Parkinson's disease-like symptoms in animal models. However, there are also limitations to using MPTP, including its potential toxicity to researchers and the need for specialized equipment and procedures to handle the compound safely.
Future Directions
There are several future directions for research on MPTP and related compounds. One area of interest is the development of new animal models of Parkinson's disease that more closely mimic the human disease. Another area of interest is the development of new therapies for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Finally, there is a need for more research on the potential long-term effects of MPTP exposure on human health, particularly in individuals who work with the compound.
Synthesis Methods
MPTP can be synthesized using a variety of methods, including the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with thionyl chloride and thioacetamide. Other methods involve the use of palladium-catalyzed coupling reactions or the use of organolithium reagents.
Scientific Research Applications
MPTP has been widely used as a research tool to study Parkinson's disease and related neurodegenerative disorders. The selective toxicity of MPTP to dopaminergic neurons in the substantia nigra has made it a valuable tool for studying the mechanisms of Parkinson's disease. MPTP has also been used to develop animal models of Parkinson's disease, which have been used to test potential therapies for the disease.
properties
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-N-methyl-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-15(13-9-10-19(17,18)11-13)14(16)8-7-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELCATYOIUYGZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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